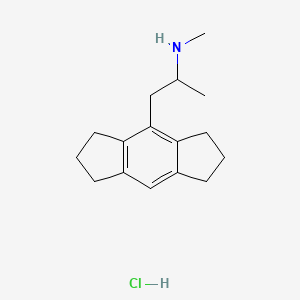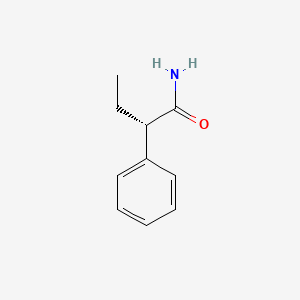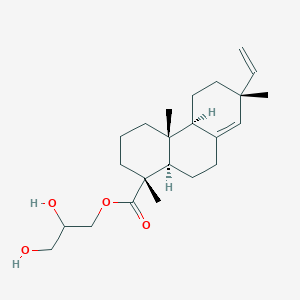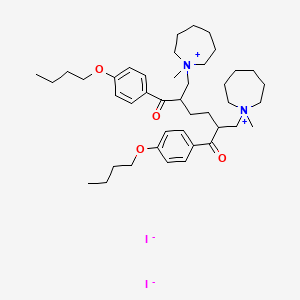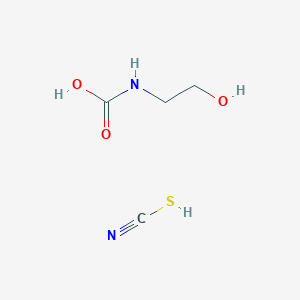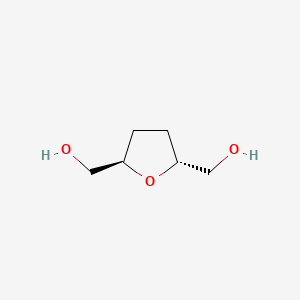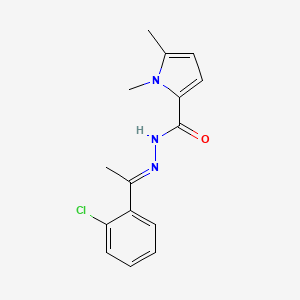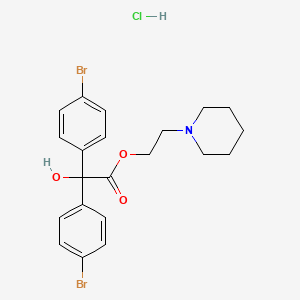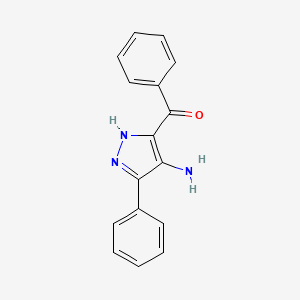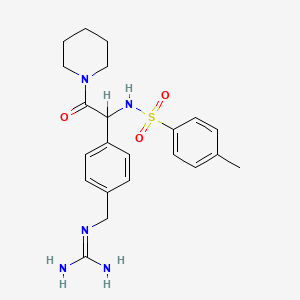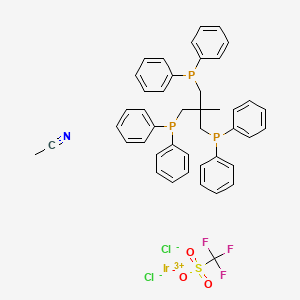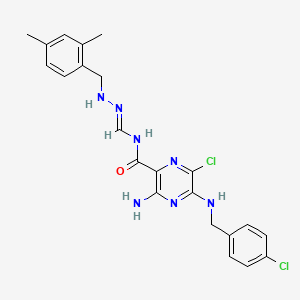
5-(N-4-Chlorobenzyl)-N-(2',4'-dimethyl)benzamil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(N-4-Chlorobenzyl)-N-(2’,4’-dimethyl)benzamil is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorobenzyl group and a dimethylbenzamil moiety, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-4-Chlorobenzyl)-N-(2’,4’-dimethyl)benzamil typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl chloride to form 4-chlorobenzyl chloride. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Introduction of the Dimethylbenzamil Moiety: The next step involves the reaction of 4-chlorobenzyl chloride with 2,4-dimethylbenzylamine under basic conditions. This step typically requires a solvent like dichloromethane and a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 5-(N-4-Chlorobenzyl)-N-(2’,4’-dimethyl)benzamil.
Industrial Production Methods
Industrial production of 5-(N-4-Chlorobenzyl)-N-(2’,4’-dimethyl)benzamil may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
5-(N-4-Chlorobenzyl)-N-(2’,4’-dimethyl)benzamil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
5-(N-4-Chlorobenzyl)-N-(2’,4’-dimethyl)benzamil has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of ion channels and receptors.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(N-4-Chlorobenzyl)-N-(2’,4’-dimethyl)benzamil involves its interaction with specific molecular targets, such as ion channels and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the target and context.
相似化合物的比较
Similar Compounds
Benzamil: A related compound with similar structural features but lacking the chlorobenzyl group.
Amiloride: Another related compound known for its diuretic properties and ion channel modulation.
Uniqueness
5-(N-4-Chlorobenzyl)-N-(2’,4’-dimethyl)benzamil is unique due to the presence of both the chlorobenzyl and dimethylbenzamil moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.
属性
CAS 编号 |
118573-60-7 |
|---|---|
分子式 |
C22H23Cl2N7O |
分子量 |
472.4 g/mol |
IUPAC 名称 |
3-amino-6-chloro-5-[(4-chlorophenyl)methylamino]-N-[(E)-[(2,4-dimethylphenyl)methylhydrazinylidene]methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C22H23Cl2N7O/c1-13-3-6-16(14(2)9-13)11-28-29-12-27-22(32)18-20(25)31-21(19(24)30-18)26-10-15-4-7-17(23)8-5-15/h3-9,12,28H,10-11H2,1-2H3,(H3,25,26,31)(H,27,29,32) |
InChI 键 |
OTVLDNYCQTWHCT-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)CN/N=C/NC(=O)C2=C(N=C(C(=N2)Cl)NCC3=CC=C(C=C3)Cl)N)C |
规范 SMILES |
CC1=CC(=C(C=C1)CNN=CNC(=O)C2=C(N=C(C(=N2)Cl)NCC3=CC=C(C=C3)Cl)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


